An In-depth Technical Guide to the Mechanism of Action of Ro 90-7501
An In-depth Technical Guide to the Mechanism of Action of Ro 90-7501
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 90-7501 is a multifaceted small molecule with a range of biological activities, positioning it as a compound of significant interest for therapeutic development in virology, oncology, and neurodegenerative diseases. Initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, its mechanism of action has been shown to extend to the modulation of innate immune signaling and the sensitization of cancer cells to radiation.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms of action of Ro 90-7501, detailing its effects on antiviral pathways, DNA damage response, and cancer cell biology. The information is supported by quantitative data from key experiments, detailed methodologies, and visual representations of the relevant signaling pathways.
Modulation of the Innate Antiviral Response
Ro 90-7501 has been identified as a potent modulator of the innate immune response to viral infections. It selectively enhances the antiviral signaling pathways mediated by Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLRs), which are crucial for detecting viral nucleic acids and initiating an interferon-based response.[4][5][6]
Selective Enhancement of IFN-β Production
Ro 90-7501 significantly promotes the expression of Interferon-β (IFN-β), a key antiviral cytokine, upon stimulation of TLR3 and RLRs with agonists like polyinosinic-polycytidylic acid (poly I:C).[4][5] Notably, this enhancement is selective for the IFN-β pathway, as the compound concurrently inhibits the activation of the pro-inflammatory NF-κB pathway.[2][4] This differential regulation is a desirable characteristic for an antiviral therapeutic, as it can bolster the antiviral state without exacerbating inflammation.
Role of the p38 MAPK Pathway
The selective enhancement of IFN-β production by Ro 90-7501 is believed to be mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[4][6] Treatment of cells with Ro 90-7501 leads to the activation of p38 MAPK, and the presence of a p38 inhibitor can abrogate the Ro 90-7501-mediated enhancement of IFN-β promoter activation.[5]
Caption: Ro 90-7501 enhances IFN-β production via p38 MAPK while inhibiting NF-κB.
Radiosensitization of Cancer Cells
Ro 90-7501 has demonstrated significant potential as a radiosensitizer in preclinical models of cervical and breast cancer.[7][8] This activity stems from its ability to inhibit the DNA damage response (DDR), a critical mechanism for cell survival following radiation-induced DNA damage.
Inhibition of ATM Phosphorylation
The primary mechanism of radiosensitization by Ro 90-7501 is the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase phosphorylation.[2][7] ATM is a master regulator of the DDR, and its activation is a key step in the cellular response to DNA double-strand breaks. By suppressing ATM phosphorylation, Ro 90-7501 prevents the activation of downstream DDR pathways.[7]
Downstream Effects on DNA Repair
Inhibition of ATM phosphorylation by Ro 90-7501 leads to the suppression of its downstream targets, including H2AX, Chk1, and Chk2.[2][7] This impairment of the DDR results in increased apoptosis and cell cycle arrest in irradiated cancer cells.[7][9]
Inhibition of Protein Phosphatase 5 (PP5)
Ro 90-7501 is also known to inhibit Protein Phosphatase 5 (PP5) in a TPR-dependent manner.[1][10] Since PP5 is involved in the activation of ATM, it is plausible that the inhibition of PP5 by Ro 90-7501 is an upstream event that contributes to the observed suppression of ATM phosphorylation.[11]
Caption: Ro 90-7501 inhibits ATM phosphorylation, impairing DNA repair and promoting apoptosis.
Anti-Cancer Mechanisms in Colon Cancer
Recent findings indicate that Ro 90-7501 exhibits anti-tumor activity in colon cancer models through the induction of immunogenic cell death (ICD) and the promotion of autophagy.[12]
Induction of Immunogenic Cell Death
Ro 90-7501 triggers ICD in colon cancer cells, a form of regulated cell death that stimulates an anti-tumor immune response. This is characterized by the surface exposure of calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) such as high mobility group box 1 (HMGB1) and ATP.[12]
Promotion of RIG-I-Mediated Autophagy
Concurrently, Ro 90-7501 promotes autophagy through a RIG-I-mediated pathway involving the MAVS-TRAF6 signaling axis.[12] This dual action of inducing ICD and autophagy suggests a novel approach to cancer therapy, where the drug not only kills tumor cells but also enhances their recognition by the immune system.
Caption: Ro 90-7501 induces ICD and RIG-I-mediated autophagy in colon cancer.
Other Reported Activities
Inhibition of Amyloid β42 Fibril Assembly
Ro 90-7501 was initially described as an inhibitor of amyloid β42 (Aβ42) fibril assembly, reducing Aβ42-induced cytotoxicity.[1][3] This activity suggests its potential as a therapeutic agent for Alzheimer's disease.
Anti-Human Cytomegalovirus (HCMV) Activity
Studies have shown that Ro 90-7501 can inhibit the replication of human cytomegalovirus (HCMV).[13][14] This antiviral effect appears to be related to the compound's ability to interact with DNA.[13]
Quantitative Data Summary
| Activity | Parameter | Value | Cell Line/System | Reference |
| Aβ42-induced cytotoxicity reduction | EC50 | 2 µM | Cell-based assay | [1][2][3] |
| Anti-HCMV (AD169 strain) | EC50 | 1.2 µM | HFF cells | [13][14] |
| Anti-HCMV (Merlin strain) | EC50 | 2.6 µM | HFF cells | [13][14] |
| RyR2 activity inhibition | - | ~10% decrease at low µM | SR membranes | [15] |
Experimental Protocols
Cell Culture and Reagents
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Cell Lines: HEK293 cells expressing TLR3 (293TLR3HA), human monocytic cell line (THP-1), cervical cancer cell lines (HeLa, ME-180), breast cancer cell lines (MDA, MCF7), and normal skin fibroblast cell line (GM03652) have been utilized in studies with Ro 90-7501.[4][5][8][9]
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Ro 90-7501: Typically dissolved in DMSO to prepare stock solutions. Final concentrations in experiments commonly range from 1 µM to 10 µM.[5][16]
Luciferase Reporter Assays for IFN-β and NF-κB Promoter Activity
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Cell Seeding: 293TLR3/IFNβLuc or 293TLR3/NFκBLuc reporter cells are seeded in 96-well plates.
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Treatment: Cells are treated with Ro 90-7501 and/or a TLR3 agonist like poly I:C (e.g., 2 µg/ml) for a specified duration (e.g., 16 hours).[17]
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Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
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Data Analysis: Luciferase activity is normalized to a control (e.g., mock-treated cells) and expressed as fold induction.[17]
Caption: Workflow for assessing IFN-β and NF-κB promoter activity.
Western Blotting for DDR Proteins
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Cell Treatment and Lysis: Cells (e.g., HeLa) are treated with Ro 90-7501 and/or radiation. At various time points post-treatment, cells are harvested and lysed.
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Protein Quantification: Protein concentration in the lysates is determined.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of ATM, H2AX, Chk1, and Chk2, followed by incubation with HRP-conjugated secondary antibodies.[7]
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Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
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Cell Seeding: A known number of cells (e.g., HeLa) are seeded in culture dishes.
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Treatment: Cells are treated with Ro 90-7501 for a specified time (e.g., 2 hours) before being irradiated with various doses.[11]
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Colony Formation: Cells are incubated for a period of time (e.g., 10-14 days) to allow for colony formation.
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Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
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Data Analysis: The surviving fraction of cells is calculated for each treatment condition and radiation dose.
Antiviral Activity Assay
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Cell Treatment: Cells (e.g., 293TLR3HA) are treated with Ro 90-7501, poly I:C, or a combination for a set duration (e.g., 12 hours).[4][5]
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Viral Challenge: Cells are then infected with a virus, such as vesicular stomatitis virus (VSV), at a specific multiplicity of infection (MOI).[5]
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Virus Yield Determination: After a further incubation period (e.g., 16 hours), the culture supernatant is collected, and the virus yield is determined by a plaque assay.[4][5]
Conclusion
Ro 90-7501 is a promising small molecule with a diverse and complex mechanism of action. Its ability to selectively enhance the IFN-β-mediated antiviral response while suppressing NF-κB activation presents a novel strategy for the treatment of viral infections. Furthermore, its capacity to inhibit the DNA damage response through the suppression of ATM phosphorylation makes it a compelling candidate for development as a radiosensitizer in oncology. The more recent discoveries of its role in inducing immunogenic cell death and autophagy in colon cancer, along with its originally identified activity against amyloid fibril formation, underscore the need for continued investigation into the full therapeutic potential of this compound. The detailed understanding of its molecular pathways and the availability of established experimental protocols provide a solid foundation for further research and development efforts.
References
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- 6. RO 90-7501 enhances TLR3 and RLR agonist induced antiviral response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ro 90-7501 Is a Novel Radiosensitizer for Cervical Cancer Cells that Inhibits ATM Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Ro 90-7501 | ATM/ATR | Gamma-secretase | Phosphatase | TargetMol [targetmol.com]
- 10. Ro 90-7501 | Amyloid β42 Inhibitor | DC Chemicals [dcchemicals.com]
- 11. Ro 90-7501 Is a Novel Radiosensitizer for Cervical Cancer Cells that Inhibits ATM Phosphorylation | Anticancer Research [ar.iiarjournals.org]
- 12. Ro 90-7501 suppresses colon cancer progression by inducing immunogenic cell death and promoting RIG-1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. Synergistic FRET assays for drug discovery targeting RyR2 channels - PMC [pmc.ncbi.nlm.nih.gov]
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